molecular formula C22H33N3O7 B12365118 (R)-TCO4-PEG2-Maleimide

(R)-TCO4-PEG2-Maleimide

Cat. No.: B12365118
M. Wt: 451.5 g/mol
InChI Key: ZDSFAYZUCKCRTR-KROLTMCQSA-N
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Description

®-TCO4-PEG2-Maleimide is a specialized compound used in various scientific and industrial applications. This compound is known for its unique structure, which includes a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a maleimide group. The combination of these functional groups makes it highly versatile for bioconjugation and other chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-TCO4-PEG2-Maleimide typically involves several steps:

    Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of organic reactions, often starting with cyclooctene. The process involves isomerization to obtain the trans configuration.

    Attachment of Polyethylene Glycol (PEG): The PEG linker is attached to the TCO moiety through a coupling reaction. This step often involves the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester or amide bond.

    Introduction of Maleimide Group: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild conditions to preserve the integrity of the PEG linker and the TCO moiety.

Industrial Production Methods

Industrial production of ®-TCO4-PEG2-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-TCO4-PEG2-Maleimide undergoes various chemical reactions, including:

    Cycloaddition Reactions: The TCO moiety is highly reactive in cycloaddition reactions, particularly with tetrazines, forming stable adducts.

    Michael Addition: The maleimide group can participate in Michael addition reactions with nucleophiles like thiols, forming stable thioether bonds.

    Hydrolysis: The ester or amide bonds in the PEG linker can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Cycloaddition: Tetrazines are commonly used as reagents, with reactions typically carried out in aqueous or organic solvents at room temperature.

    Michael Addition: Thiol-containing compounds are used, often in the presence of a base to deprotonate the thiol group.

    Hydrolysis: Acidic or basic conditions are employed, with reaction temperatures ranging from room temperature to elevated temperatures depending on the desired rate of hydrolysis.

Major Products

    Cycloaddition: The major products are stable cycloadducts formed between the TCO moiety and tetrazines.

    Michael Addition: The major products are thioether-linked conjugates.

    Hydrolysis: The major products are the hydrolyzed fragments of the PEG linker and the maleimide group.

Scientific Research Applications

®-TCO4-PEG2-Maleimide has a wide range of applications in scientific research:

    Chemistry: It is used in click chemistry for the rapid and selective conjugation of biomolecules.

    Biology: The compound is employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules in live cells.

    Medicine: It is used in the development of targeted drug delivery systems and diagnostic imaging agents.

    Industry: The compound is utilized in the production of advanced materials, such as hydrogels and nanocarriers, for various applications.

Mechanism of Action

The mechanism of action of ®-TCO4-PEG2-Maleimide involves its functional groups:

    TCO Moiety: The TCO moiety undergoes rapid and selective cycloaddition reactions with tetrazines, forming stable adducts. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes.

    PEG Linker: The PEG linker provides solubility and flexibility, allowing the compound to interact with various biomolecules.

    Maleimide Group: The maleimide group reacts with thiols through Michael addition, forming stable thioether bonds. This reaction is commonly used for bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    ®-TCO4-PEG2-Azide: Similar to ®-TCO4-PEG2-Maleimide but contains an azide group instead of a maleimide group. It is used in azide-alkyne cycloaddition reactions.

    ®-TCO4-PEG2-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.

    ®-TCO4-PEG2-Amine: Contains an amine group and is used for amide bond formation with carboxylic acids.

Uniqueness

®-TCO4-PEG2-Maleimide is unique due to its combination of functional groups, which allows for versatile applications in bioconjugation and chemical modifications. The maleimide group provides a specific reactivity towards thiols, making it particularly useful for labeling and tracking biomolecules in biological systems.

Properties

Molecular Formula

C22H33N3O7

Molecular Weight

451.5 g/mol

IUPAC Name

[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+/t18-/m0/s1

InChI Key

ZDSFAYZUCKCRTR-KROLTMCQSA-N

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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